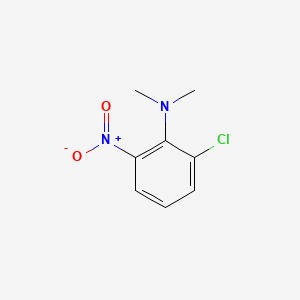

2-Chloro-N,N-dimethyl-6-nitroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N,N-dimethyl-6-nitroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-10(2)8-6(9)4-3-5-7(8)11(12)13/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMHCHWZVYGFSNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=CC=C1Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro N,n Dimethyl 6 Nitroaniline and Analogues

Strategic Approaches to Aromatic Amination and Nitration

The core of synthesizing the target compound involves the precise introduction of nitro and amino functionalities onto a chlorinated aromatic backbone.

The synthesis typically begins with a readily available chlorinated aromatic compound. One common strategy involves the nitration of a suitable precursor followed by amination. For instance, the synthesis of related chloro-nitroanilines has been achieved by starting with compounds like 1,2,3-trichlorobenzene. This precursor can undergo nitration using a mixture of nitric acid and sulfuric acid to produce a trichloronitrobenzene intermediate. google.com Subsequently, an amino group can be introduced via an ammonolysis reaction, where the chlorinated intermediate reacts with ammonia (B1221849), often in an organic solvent at elevated temperatures and pressures, to replace a chlorine atom with an amino group. google.com

Another approach involves starting with a chloroaniline derivative. For example, the synthesis of 5-chloro-2-nitroaniline (B48662) begins with 3-chloroaniline, which undergoes acylation to protect the amino group. chemicalbook.com This is followed by a nitration step, where a nitro group is introduced onto the ring. The final step is hydrolysis to remove the acyl protecting group, yielding the desired chloro-nitroaniline product. chemicalbook.com A general pathway for preparing 2-chloroanilines can also involve a multi-step process starting from an anilide, which undergoes bromination, chlorination, and subsequent reduction and hydrolysis to yield the target aniline (B41778) derivative. googleapis.com

A key reaction in many synthetic routes is the nucleophilic aromatic substitution (SNAr), where a nucleophile replaces a leaving group (like a halogen) on an aromatic ring. This reaction is particularly effective when the ring is "activated" by the presence of strong electron-withdrawing groups, such as a nitro group. nih.govlibretexts.org Therefore, a plausible and direct route to a precursor for the target molecule is the reaction of 2,6-dichloronitrobenzene with dimethylamine (B145610), where one of the chlorine atoms is substituted.

Achieving the correct substitution pattern (regioselectivity) is critical. The directing effects of the substituents already present on the aromatic ring govern the position of incoming electrophiles during nitration and halogenation. The amino group (-NH₂) and its alkylated forms (-N(CH₃)₂) are strong activating groups and are ortho, para-directing. Conversely, the nitro group (-NO₂) is a powerful deactivating group and is meta-directing. evitachem.com Halogens, like chlorine (-Cl), are deactivating yet ortho, para-directing.

These competing influences must be carefully managed. For example, in the electrophilic chlorination of 4-nitroaniline, the ortho, para-directing amino group and the meta-directing nitro group both guide the incoming electrophile to the position ortho to the amino group and meta to the nitro group. evitachem.com Computational studies using quantum mechanics can help predict the most likely site of reaction by calculating the activation energies for substitution at different positions on the ring. wuxiapptec.com The polarity of the solvent can also markedly affect the regioselectivity of bromination reactions involving substituted anilines. lookchem.com For direct chlorination of unprotected anilines, methods using copper(II) chloride in ionic liquids have been developed to achieve high regioselectivity for the para-substituted product. beilstein-journals.org

| Substituent Group | Activating/Deactivating Effect | Directing Effect |

|---|---|---|

| -NH₂, -NR₂ | Strongly Activating | Ortho, Para |

| -NO₂ | Strongly Deactivating | Meta |

| -Cl | Deactivating | Ortho, Para |

N-Alkylation Pathways for Secondary and Tertiary Amines

Once a primary or secondary chloro-nitroaniline precursor, such as 2-chloro-6-nitroaniline (B1581787), is obtained, the next step is N-alkylation to introduce the two methyl groups on the nitrogen atom.

Several methods exist for this transformation. A classic approach involves reacting the aniline with formaldehyde (B43269) or paraformaldehyde in the presence of sulfuric acid. google.com This method can effectively introduce methyl groups onto the primary amine functionality of nitroanilines. google.com

More modern techniques offer alternative pathways. Phase-transfer catalysis is one such method, which is effective in overcoming the solubility issues between an aqueous phase and an organic phase. In this process, a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide facilitates the reaction between the chloro-nitroaniline and a methylating agent such as methyl iodide in a biphasic system, leading to high yields of the N-methylated product. evitachem.com

Green chemistry approaches have also been developed. A solvent-free methylation can be achieved through mechanical ball-milling of the chloro-nitroaniline with potassium carbonate and dimethyl carbonate, which eliminates the need for volatile organic solvents and proceeds efficiently at ambient temperature. evitachem.com

| Alkylation Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Classical Methylation | Formaldehyde/Paraformaldehyde, H₂SO₄ | Effective for methylating nitroanilines. | google.com |

| Phase-Transfer Catalysis | Methyl Iodide, Quaternary Ammonium Salt (e.g., TBAB) | Overcomes solubility limitations in biphasic systems. Yields can be very high (e.g., 96%). | evitachem.com |

| Solvent-Free Ball-Milling | Dimethyl Carbonate, K₂CO₃ | Environmentally friendly, avoids organic solvents, runs at ambient temperature. | evitachem.com |

Advanced Synthetic Transformations and Derivatization

The functional groups on 2-Chloro-N,N-dimethyl-6-nitroaniline allow for a range of subsequent chemical modifications, making it a versatile intermediate for further synthesis.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the synthesis of highly substituted aromatic compounds. libretexts.org The mechanism involves the attack of a nucleophile on the aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex, followed by the departure of a leaving group. libretexts.org This reaction is highly favored when strong electron-withdrawing groups, like the nitro group in this compound, are positioned ortho or para to the leaving group (the chloro atom). libretexts.org

This principle can be directly applied to synthesize the target molecule's backbone. For instance, reacting 2,6-dichloronitrobenzene with dimethylamine can lead to the substitution of one of the chloro atoms. The volatility of dimethylamine can present challenges, but procedures have been developed that use the thermal decomposition of N,N-dimethylformamide (DMF) in the presence of a base like hydroxide (B78521) to generate dimethylamine in situ. nih.gov This method provides a practical and convenient route for the nucleophilic aromatic substitution of activated aryl chlorides with dimethylamine, tolerating various functional groups and often resulting in high yields. nih.gov

The nitro and chloro groups of this compound are prime sites for further chemical transformations.

Reduction: The reduction of the nitro group to a primary amine is a common and powerful transformation in organic synthesis. sci-hub.st This opens the door to a wide array of subsequent reactions, such as diazotization and amide bond formation. A variety of reducing agents can be employed, and the choice of catalyst is crucial for chemoselectivity—that is, reducing the nitro group without affecting the chloro substituent or other functional groups. sci-hub.strsc.org Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or nickel is frequently used. sci-hub.st In some biological or specialized chemical systems, the nitro group can be selectively reduced to a hydroxylamine (B1172632) derivative. nih.gov Furthermore, the chloro group can also be removed through reductive dehalogenation (hydrodechlorination), typically using hydrogen gas and a palladium catalyst, often in the presence of a base to neutralize the HCl formed. googleapis.com

Oxidation: The N,N-dimethylamino group can be oxidized to an N-oxide using appropriate oxidizing agents. nih.gov This transformation alters the electronic properties of the substituent and can be used as a strategic step to influence the regioselectivity of subsequent reactions. nih.gov Under specific conditions, such as collisional activation in mass spectrometry, the N-alkyl chains of protonated N-alkyl-2-nitroanilines can undergo intramolecular oxidation, where an oxygen atom is transferred from the nitro group to the alkyl chain. nih.gov This highlights the potential for redox interplay between the functional groups within the molecule.

Reaction Optimization and Green Chemistry Considerations in Synthesis

The optimization of synthetic routes for compounds like this compound and its analogues is a focal point of contemporary chemical research, with a strong emphasis on the principles of green chemistry. This involves the development of methodologies that are not only efficient in terms of yield and selectivity but also minimize environmental impact through the use of safer reagents, solvents, and energy-efficient processes.

Reaction Optimization:

Optimizing the synthesis of substituted anilines involves a systematic study of various reaction parameters to enhance product yield and purity while minimizing reaction times and the formation of by-products. Key areas of optimization include the choice of catalyst, solvent, temperature, and the nature of the reactants.

For the N,N-dimethylation of anilines, a critical step in the proposed synthesis of this compound, optimization efforts often focus on the catalyst and the methylating agent. While traditional methods might employ stoichiometric amounts of harsh reagents, modern approaches utilize catalytic systems that can be highly efficient even at low loadings. For instance, the use of transition metal catalysts, such as those based on ruthenium or palladium, has been shown to be effective for the N-methylation of anilines under milder conditions. rsc.org The choice of solvent is another critical parameter, with research exploring alternatives to volatile organic compounds (VOCs).

The following interactive data table provides examples of reaction conditions that have been optimized for the N,N-dimethylation of various aniline substrates, illustrating the range of catalysts and conditions employed to achieve high yields.

| Aniline Substrate | Methylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Aniline | Methanol (B129727) | Cyclometalated Ruthenium Complex | Methanol | 60 | 22 | High | rsc.org |

| Nitroarenes | Formaldehyde | Skeletal Cu catalyst | Not specified | 70-100 | 0.6-2.1 | Good to Excellent | nih.gov |

| Primary Amines | Formaldehyde | Ru/C | Methanol | 70 | 8 | Excellent | nih.gov |

| 4-Iodoaniline | Methanol | Cyclometalated Ruthenium Complex | Methanol | Not specified | Not specified | Selective methylation | rsc.org |

Green Chemistry Considerations:

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals, including substituted anilines. The goal is to design processes that reduce or eliminate the use and generation of hazardous substances.

Atom Economy and Waste Reduction: Green synthetic routes aim for high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product. This minimizes waste generation. For instance, catalytic hydrogen autotransfer reactions for N-methylation using methanol are considered green as the only byproduct is water. rsc.org

Use of Greener Reagents and Catalysts: There is a significant drive to replace toxic and hazardous reagents with more environmentally benign alternatives. For N,N-dimethylation, reagents like dimethyl carbonate (DMC) are considered greener methylating agents. researchgate.net The use of heterogeneous catalysts is also a key aspect of green chemistry, as they can be easily separated from the reaction mixture and recycled, reducing waste and cost. nih.govrsc.org For example, carbon-supported ruthenium nanoparticles (Ru/C) have been reported as efficient and recyclable heterogeneous catalysts for N-dimethylation. nih.gov

Solvent Selection: The choice of solvent has a major impact on the environmental footprint of a chemical process. Efforts are being made to replace traditional volatile organic solvents with greener alternatives such as water, supercritical fluids, or even to perform reactions under solvent-free conditions. For instance, the use of water as a solvent in certain steps of aniline synthesis has been reported to meet the requirements of green chemistry. google.com

Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure reduces energy consumption. The use of highly active catalysts can enable reactions to proceed under milder conditions. rsc.org Continuous flow chemistry is another approach that can offer better heat and mass transfer, leading to improved energy efficiency and safety, particularly for highly exothermic reactions like nitration. beilstein-journals.org

The following interactive data table highlights some green chemistry approaches applied to the synthesis of substituted anilines, showcasing the use of greener reagents and catalysts.

| Reaction Type | Green Reagent/Catalyst | Solvent | Key Green Advantage | Reference |

|---|---|---|---|---|

| N,N-Dimethylation | Dimethyl Carbonate (DMC) | Not specified | Environmentally friendly methylating agent. | researchgate.net |

| N,N-Dimethylation | Ru/C (heterogeneous catalyst) | Methanol | Catalyst is recyclable. | nih.gov |

| N,N-Dimethylation | Methanol (as C1 source) | Methanol | High atom economy (byproduct is water). | rsc.org |

| Diazotization/Reduction | Not applicable | Water | Environmentally friendly solvent. | google.com |

| Amination | Pd-Ru/CNT (bimetallic catalyst) | Octane/Aqueous Ammonia | Direct conversion from phenol (B47542) derivatives, reducing petroleum dependence. | rsc.org |

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 2-Chloro-N,N-dimethyl-6-nitroaniline, NMR would provide unambiguous evidence for the arrangement of substituents on the aromatic ring and confirm the presence and nature of the dimethylamino group.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aliphatic protons of the dimethylamino group and the three protons on the aromatic ring.

Aliphatic Protons: The six protons of the N,N-dimethyl group [-N(CH₃)₂] would appear as a single, sharp singlet. Due to the proximity of the electron-withdrawing nitro group and the potential for steric hindrance with the adjacent chloro group, the chemical shift of this singlet is anticipated to be in the range of δ 2.8 - 3.2 ppm .

Aromatic Protons: The aromatic region (typically δ 6.5-8.5 ppm) would display a complex splitting pattern for the three adjacent protons (an ABC spin system). wisc.edu

The proton at C3 (H-3), situated between the chloro and nitro-substituted carbons, is expected to be the most deshielded due to the combined electron-withdrawing effects, likely appearing as a doublet of doublets.

The proton at C4 (H-4) would be influenced by both neighboring protons (H-3 and H-5) and would likely appear as a triplet or a doublet of doublets.

The proton at C5 (H-5), adjacent to the dimethylamino-substituted carbon, would be the most shielded of the aromatic protons and appear as a doublet of doublets.

The strong electron-withdrawing nature of the nitro group generally causes a downfield shift (deshielding) of ortho and para protons. rsc.org Conversely, the dimethylamino group is strongly electron-donating, causing an upfield shift (shielding) of ortho and para protons. The chloro substituent has a moderate electron-withdrawing inductive effect and a weaker electron-donating resonance effect. Based on these substituent effects, a prediction of the chemical shifts can be made.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -N(CH ₃)₂ | 2.8 - 3.2 | Singlet (s) |

| Aromatic H-3 | 7.8 - 8.1 | Doublet of Doublets (dd) |

| Aromatic H-4 | 7.2 - 7.5 | Triplet (t) or dd |

| Aromatic H-5 | 6.8 - 7.1 | Doublet of Doublets (dd) |

Note: These are predicted values. Actual experimental values may vary based on solvent and other conditions.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, eight distinct signals are expected, corresponding to the six aromatic carbons and the two equivalent methyl carbons.

Aliphatic Carbons: The two equivalent methyl carbons of the dimethylamino group are expected to resonate in the range of δ 40 - 45 ppm .

Aromatic Carbons: The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents. libretexts.org

C1 (-N(CH₃)₂): This carbon is expected to be significantly shielded by the electron-donating amino group, but its exact shift is hard to predict without comparative data.

C2 (-Cl): The carbon bearing the chlorine atom (ipso-carbon) will have its shift influenced by the halogen's electronegativity. In similar compounds like 2-chloroaniline, this carbon appears around δ 120-125 ppm. chemicalbook.com

C3, C4, C5: These carbons, bearing hydrogen atoms, will show shifts in the aromatic region (δ 120-150 ppm), influenced by the relative positions of the electron-donating and withdrawing groups. libretexts.orgnih.gov

C6 (-NO₂): The carbon attached to the strongly electron-withdrawing nitro group is expected to be significantly deshielded, appearing downfield in the range of δ 145 - 155 ppm . nih.gov

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -N(C H₃)₂ | 40 - 45 |

| Aromatic C -H (C3, C4, C5) | 120 - 140 |

| Aromatic C -Cl (C2) | 120 - 130 |

| Aromatic C -N(CH₃)₂ (C1) | 140 - 150 |

| Aromatic C -NO₂ (C6) | 145 - 155 |

Note: These are predicted values and ranges based on general substituent effects.

To definitively assign the proton and carbon signals, two-dimensional (2D) NMR techniques would be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar couplings between adjacent protons. This would confirm the connectivity of H-3, H-4, and H-5 on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would be used to unambiguously link the signals of H-3, H-4, and H-5 to C-3, C-4, and C-5, respectively. It would also connect the aliphatic proton singlet to the N-methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It would be crucial for assigning the quaternary carbons (C-1, C-2, and C-6) by observing correlations from the aromatic and methyl protons to these carbons.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic "fingerprint" and confirming the presence of specific functional groups. libretexts.orgorgchemboulder.com

The spectrum of this compound would be dominated by strong absorptions corresponding to its key functional groups.

Nitro Group (-NO₂): The nitro group gives rise to two very strong and characteristic stretching vibrations. orgchemboulder.com

Asymmetric stretch (νas): Expected in the range of 1520-1560 cm⁻¹ .

Symmetric stretch (νs): Expected in the range of 1330-1370 cm⁻¹ . orgchemboulder.com

Dimethylamino Group (-N(CH₃)₂): The C-N stretching vibration for aromatic tertiary amines typically appears as a strong band.

C-N stretch: Expected in the region of 1335-1250 cm⁻¹ . orgchemboulder.com This may overlap with the symmetric stretch of the nitro group.

Chloro Group (-Cl): The C-Cl stretching vibration for aryl chlorides gives a strong absorption in the lower frequency region of the spectrum.

C-Cl stretch: Expected in the range of 850-550 cm⁻¹ . lumenlearning.comlibretexts.org

Predicted Characteristic Functional Group Vibrations (IR/Raman)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Nitro (-NO₂) | Asymmetric Stretch | 1520 - 1560 | Strong |

| Nitro (-NO₂) | Symmetric Stretch | 1330 - 1370 | Strong |

| Dimethylamino (-N(CH₃)₂) | C-N Stretch | 1335 - 1250 | Strong |

| Chloro (-Cl) | C-Cl Stretch | 850 - 550 | Strong |

Note: These are predicted frequency ranges. Actual values can be influenced by the electronic environment and physical state of the sample.

The vibrations of the benzene (B151609) ring itself are also diagnostic.

Aromatic C-H Stretch: A weak to medium absorption is expected just above 3000 cm⁻¹ (3000-3100 cm⁻¹ ), which is characteristic of hydrogens attached to sp²-hybridized carbons. orgchemboulder.com

Aromatic C=C Stretch: The in-ring carbon-carbon stretching vibrations typically appear as a series of bands in the 1400-1600 cm⁻¹ region. lumenlearning.comorgchemboulder.com

C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ region are due to the out-of-plane ("oop") bending of the aromatic C-H bonds. The exact position of these bands is highly diagnostic of the substitution pattern on the benzene ring. orgchemboulder.com For a 1,2,3-trisubstituted pattern, specific bands in this region would be expected.

The combination of these functional group and aromatic ring vibrations would provide a unique spectral fingerprint for this compound, allowing for its unambiguous identification when compared with a reference spectrum.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Specific mass spectrometry data, including detailed fragmentation analysis for this compound, is not readily found in peer-reviewed literature or spectral databases. However, based on the principles of mass spectrometry, a hypothetical fragmentation pattern can be proposed. The molecular ion peak [M]⁺ would be expected at m/z 200.

Key expected fragmentation pathways for nitroaromatic compounds and chloroanilines would likely involve:

Loss of a methyl group (-CH₃) to yield a fragment at m/z 185.

Loss of the nitro group (-NO₂) to give a fragment at m/z 154.

Cleavage of the N,N-dimethylamino group.

Loss of a chlorine atom (-Cl).

A high-resolution mass spectrometry (HRMS) analysis would be essential to confirm the elemental composition of the parent ion and its fragments, thereby verifying the molecular formula.

Interactive Data Table: Predicted Mass Spectrometry Fragments

| Predicted Fragment Ion | Proposed Structure | Predicted m/z |

| [M]⁺ | [C₈H₉ClN₂O₂]⁺ | 200 |

| [M-CH₃]⁺ | [C₇H₆ClN₂O₂]⁺ | 185 |

| [M-NO₂]⁺ | [C₈H₉ClN]⁺ | 154 |

| [M-Cl]⁺ | [C₈H₉N₂O₂]⁺ | 165 |

Note: This table is based on predicted fragmentation patterns and awaits experimental verification.

X-ray Diffraction (XRD) Analysis for Solid-State Structure Determination

As of this writing, a published single-crystal X-ray diffraction study for this compound could not be located. Such an analysis would provide definitive proof of the molecular structure, including bond lengths, bond angles, and the conformation of the substituent groups relative to the benzene ring.

A single-crystal XRD study would be the definitive method to establish the absolute configuration and conformation of this compound. This technique would precisely determine the spatial arrangement of the chloro, N,N-dimethylamino, and nitro groups attached to the aniline (B41778) ring. The steric hindrance between the ortho-substituted chloro and nitro groups, as well as the N,N-dimethylamino group, would likely result in significant torsion angles, causing these groups to be out of the plane of the benzene ring.

Without a solved crystal structure, a definitive analysis of the supramolecular interactions and crystal packing is not possible. However, based on the functional groups present, one can anticipate the types of non-covalent interactions that would govern the crystal packing. These would likely include:

Hydrogen Bonding: Although the compound lacks traditional hydrogen bond donors like N-H or O-H, weak C-H···O and C-H···N hydrogen bonds involving the methyl and aromatic hydrogens with the oxygen atoms of the nitro group or the nitrogen of an adjacent molecule could play a role in the crystal packing.

Halogen Bonding: The chlorine atom could participate in halogen bonding (C-Cl···O or C-Cl···N), acting as an electrophilic region (σ-hole) that interacts with the nucleophilic nitro group or aniline nitrogen of a neighboring molecule.

The interplay of these interactions would define the three-dimensional architecture of the crystal.

Computational and Theoretical Investigations of Molecular and Electronic Structure

Density Functional Theory (DFT) and Ab Initio Calculations

No published studies utilizing DFT or other ab initio methods specifically for 2-Chloro-N,N-dimethyl-6-nitroaniline were found. Such calculations are foundational for understanding the electronic structure and geometry of a molecule. For related compounds, such as N-methyl-N-nitro-2-chloroaniline, calculations have been performed using the B3LYP/6-31G** basis set to correlate with experimental X-ray diffraction data. researchgate.net However, equivalent data for the title compound is absent.

A geometry optimization study provides the most stable three-dimensional arrangement of atoms in a molecule, yielding crucial information on bond lengths, bond angles, and dihedral angles. Conformational analysis would further explore the molecule's different spatial arrangements (conformers) and their relative energies. No specific optimized geometric parameters or conformational studies for this compound are available in the surveyed literature.

Frontier Molecular Orbital (FMO) theory is critical for predicting a molecule's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability. There are no reported values for the HOMO energy, LUMO energy, or the resulting energy gap for this compound.

Molecular Electrostatic Potential (MEP) Mapping

An MEP map illustrates the charge distribution on a molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting how a molecule will interact with other chemical species. No MEP maps for this compound have been published.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

NBO analysis details the charge transfer and stabilizing interactions within a molecule, such as hyperconjugation. It provides a quantitative description of bonding and lone-pair interactions. A search for NBO analysis specific to this compound yielded no results.

Relaxed Potential Energy Surface (rPES) Scans for Rotational Barriers

Relaxed Potential Energy Surface (rPES) scans are used to calculate the energy required to rotate specific functional groups within a molecule, such as the nitro (NO₂) or dimethylamino (-N(CH₃)₂) groups. This reveals information about conformational flexibility and steric hindrance. While such scans have been performed for the nitro group rotation in the 2-methyl-6-nitroanilinium cation (yielding a barrier of 11.6 kcal/mol), no equivalent data exists for this compound. dntb.gov.ua

Hirshfeld Surface Analysis and Quantitative Assessment of Intermolecular Interactions

Hirshfeld surface analysis is a modern technique used to visualize and quantify the various intermolecular interactions that stabilize a crystal structure. It decomposes the crystal contacts into percentages (e.g., H···H, C···H, O···H). No single-crystal X-ray diffraction data, which is a prerequisite for this analysis, nor any Hirshfeld surface studies for this compound were found in the literature. For comparison, this analysis has been applied to related nitroaniline salts to understand their hydrogen bonding networks. researchgate.netdntb.gov.ua

Hydrogen Bonding Networks (N-H···O, C-H···O)

In many crystalline structures of substituted anilines and nitroanilines, hydrogen bonds are fundamental in dictating the supramolecular architecture. While this compound lacks a traditional N-H donor, the potential for weak C-H···O hydrogen bonds involving the methyl groups or the aromatic ring hydrogens and the oxygen atoms of the nitro group could play a role in its crystal packing.

Studies on analogous compounds, such as 2-bromo-6-chloro-4-nitroaniline, have shown that molecules can be linked into chains by single N-H···O hydrogen bonds. researchgate.net In the absence of a primary amine, as in the case of this compound, the focus would shift to weaker C-H···O interactions. The geometry and energetics of these potential interactions would require specific computational analysis, which is currently unavailable for the title compound.

Halogen Bonding and π-Stacking Interactions

The presence of a chlorine atom on the aromatic ring of this compound introduces the possibility of halogen bonding. This type of non-covalent interaction, where the halogen atom acts as an electrophilic species, can be a significant directional force in crystal engineering. Theoretical investigations into compounds like 2,6-dibromo-4-nitroaniline (B165464) have detailed the nature of Br···Br halogen bonds, highlighting the importance of dispersion forces in their stability. researchgate.net A similar computational approach would be necessary to characterize the potential Cl···O or Cl···π interactions in this compound.

Nonlinear Optical (NLO) Properties Theoretical Prediction

Organic molecules with significant donor-π-acceptor character, such as substituted nitroanilines, are of great interest for their potential nonlinear optical (NLO) properties. The dimethylamino group (donor) and the nitro group (acceptor) on the chlorinated benzene (B151609) ring of this compound suggest the potential for a significant NLO response.

Theoretical predictions of NLO properties, such as the first hyperpolarizability (β), are typically performed using quantum chemical calculations. Studies on various organic chromophores have shown that the introduction of strong electron-donating and -withdrawing groups can enhance NLO activity. nih.govnih.gov For example, theoretical calculations on p-nitroaniline and its derivatives have been used to understand the relationship between molecular structure and NLO response. researchgate.net However, specific theoretical predictions for the NLO properties of this compound have not been reported in the surveyed literature. Such a study would be valuable in assessing its potential for applications in optoelectronics.

Reactivity Profiles and Mechanistic Studies of 2 Chloro N,n Dimethyl 6 Nitroaniline

Reactions Involving the Nitro Group

The nitro group is a powerful electron-withdrawing substituent that profoundly influences the molecule's reactivity, both at the nitro group itself and on the aromatic ring.

The reduction of the nitro group is a common transformation for nitroaromatic compounds. This can be achieved using various reducing agents to yield different products, primarily the corresponding aniline (B41778) derivative. For 2-Chloro-N,N-dimethyl-6-nitroaniline, this reaction would yield 3-Chloro-N1,N1-dimethylbenzene-1,2-diamine.

Common methods for the reduction of aryl nitro groups that are applicable include:

Catalytic Hydrogenation: This is a widely used industrial method. Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel are effective. The reaction is typically carried out under an atmosphere of hydrogen gas. A one-pot synthesis method has been developed to produce N,N-dimethylaniline directly from nitrobenzene (B124822) and methanol (B129727) over a Raney-Ni® catalyst, where the nitro group is first reduced to an amine and then methylated. rsc.org

Metal-Acid Systems: A classic laboratory method involves the use of a metal, such as iron, tin, or zinc, in an acidic medium (e.g., hydrochloric acid).

Sulfide (B99878) Reagents: Sodium sulfide or sodium hydrosulfite can also be employed for this reduction.

Chemoselective reduction to intermediate stages is also possible. For instance, specific conditions can lead to the formation of the corresponding hydroxylamine (B1172632) (2-Chloro-N,N-dimethyl-6-(hydroxylamino)aniline). This selective reduction can be achieved using reagents like zinc metal in aqueous ammonium (B1175870) chloride or through catalytic methods with rhodium on carbon and hydrazine (B178648) monohydrate at controlled temperatures.

Table 1: Selected Reagents for Nitro Group Reduction

| Reagent/System | Primary Product | Notes |

|---|---|---|

| H₂, Pd/C | Amine | Common catalytic hydrogenation method. |

| Fe, HCl | Amine | Classic metal/acid reduction (Béchamp reduction). |

| SnCl₂ | Amine | Stannous chloride is an effective reducing agent. |

| Zn, NH₄Cl | Hydroxylamine | Allows for partial reduction. |

The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry, a property that stems from both inductive effects and resonance delocalization. This strong electron-withdrawing nature significantly deactivates the aromatic ring towards electrophilic aromatic substitution reactions (e.g., Friedel-Crafts, nitration, halogenation). Any such substitution would be directed to the meta position relative to the nitro group.

Conversely, this electron deficiency greatly activates the aromatic ring for nucleophilic aromatic substitution (SNAr) . The nitro group, being ortho to the chloro substituent in this compound, provides substantial stabilization to the negatively charged intermediate (Meisenheimer complex) formed during the attack of a nucleophile at the chlorine-bearing carbon. This makes the chloro group a good leaving group in the presence of strong nucleophiles.

Furthermore, the nitro group's activating effect is harnessed in palladium-catalyzed reactions where the C-NO₂ bond itself can be cleaved and replaced in certain cross-coupling reactions, known as denitrative coupling.

Reactions at the Chloro Substituent

The chloro atom is the site of key transformations for building more complex molecules, primarily through substitution and coupling reactions.

As mentioned, the chloro substituent is activated towards nucleophilic aromatic substitution (SNAr) by the ortho-nitro group. This allows for the displacement of the chloride ion by a variety of nucleophiles.

Examples of suitable nucleophiles include:

Alkoxides (RO⁻): To form aryl ethers.

Amines (RNH₂): To form substituted diamine derivatives.

Thiolates (RS⁻): To form thioethers.

In a related study on nitroquinolines, it was observed that a chloro substituent activated by a nitro group readily undergoes SNAr with nucleophiles like potassium 9H-carbazol-9-ide. bldpharm.com This principle is directly applicable to this compound, suggesting it can react with various nucleophiles under appropriate conditions (e.g., heat, polar aprotic solvent) to replace the chlorine atom.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The chloro group of this compound serves as an electrophilic partner in these reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This would allow for the introduction of new alkyl or aryl groups at the position of the chlorine atom. Well-defined Pd(II)–NHC (N-heterocyclic carbene) precatalysts are known to be highly active for the Suzuki–Miyaura cross-coupling of aryl chlorides. researchgate.net

Heck Coupling: While less common for aryl chlorides compared to bromides or iodides, the Heck reaction could potentially couple the molecule with an alkene under optimized conditions, again using a palladium catalyst.

Buchwald-Hartwig Amination: This is a palladium-catalyzed C-N bond-forming reaction that couples the aryl chloride with an amine. This would be a versatile method to introduce a wide variety of primary or secondary amines at the chloro position, creating more complex diamine structures. The development of advanced catalysts has made this reaction very general and reliable for aryl chlorides. vibrantpharma.com

Table 2: Potential Palladium-Catalyzed Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Example Product Type |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | C-C | Aryl-substituted N,N-dimethyl-nitroaniline |

| Heck | Alkene | C-C | Alkenyl-substituted N,N-dimethyl-nitroaniline |

| Buchwald-Hartwig | R₂NH | C-N | Triamine derivative |

Reactions of the Dimethylamino Group

The N,N-dimethylamino group is a tertiary amine and is generally less reactive than the other functional groups on the ring under many conditions. It is a strong electron-donating group through resonance and a weak electron-withdrawing group through induction. Its primary influence is electronic, directing potential electrophilic attack to the ortho and para positions, though this is largely negated by the powerful deactivating effect of the nitro group.

While N,N-dimethylaniline itself can undergo reactions like electrophilic substitution (e.g., nitration to form tetryl) or reaction with strong bases like butyllithium, the electronic nature of this compound makes these transformations unlikely. wikipedia.org The electron-poor nature of the ring would inhibit electrophilic attack, and the acidity of other protons may complicate directed lithiation. The nitrogen lone pair makes the group basic and nucleophilic, but protonation would occur under strongly acidic conditions, further deactivating the ring. Under most synthetic conditions discussed for the other functional groups, the dimethylamino group would likely remain intact.

Basicity and Protonation Studies

The basicity of an aniline is determined by the availability of the lone pair of electrons on the nitrogen atom for protonation. In the case of this compound, several factors influence its basicity. The presence of two electron-withdrawing groups, a chloro group at the ortho position and a nitro group at the other ortho position, significantly reduces the electron density on the aromatic ring and, by induction, on the nitrogen atom. This inductive effect decreases the basicity of the amine.

Furthermore, the nitro group at the ortho position can engage in intramolecular hydrogen bonding with the protonated amine, which could stabilize the conjugate acid and slightly increase basicity compared to a para-substituted analogue. However, the steric hindrance caused by the two ortho substituents (chloro and nitro groups) can affect the planarity of the dimethylamino group with the benzene (B151609) ring. This "steric inhibition of resonance" can decrease the delocalization of the nitrogen's lone pair into the ring, which would typically increase basicity.

| Compound | Substituents | Predicted Basicity Trend |

| Aniline | - | Baseline |

| 2-Nitroaniline | -NO₂ at C2 | Less basic |

| 2-Chloroaniline | -Cl at C2 | Less basic |

| 2-Chloro-6-nitroaniline (B1581787) | -Cl at C2, -NO₂ at C6 | Significantly less basic |

| This compound | -Cl at C2, -NO₂ at C6, -N(CH₃)₂ | More basic than 2-chloro-6-nitroaniline, but less basic than N,N-dimethylaniline |

Potential for Quaternization and Amine Transformations

The nitrogen atom of the dimethylamino group in this compound is nucleophilic and can undergo quaternization by reacting with alkyl halides. This reaction involves the formation of a quaternary ammonium salt. The rate of quaternization is influenced by both electronic and steric factors.

The electron-withdrawing effects of the ortho-chloro and ortho-nitro groups decrease the nucleophilicity of the nitrogen atom, which is expected to slow down the rate of quaternization compared to a less substituted N,N-dimethylaniline. Steric hindrance from the ortho substituents and the methyl groups on the nitrogen can also impede the approach of the alkylating agent to the nitrogen atom, further reducing the reaction rate.

Other amine transformations, such as oxidation or reaction with nitrosating agents, are also possible. The presence of the activating dimethylamino group would typically make the aromatic ring susceptible to nitrosation. However, the strong deactivating effects of the nitro and chloro groups, along with the acidic conditions often used for nitrosation which would protonate the amine, would likely inhibit such reactions on the ring.

Electrophilic and Nucleophilic Aromatic Substitution Patterns

The reactivity of the aromatic ring in this compound towards substitution reactions is dictated by the directing and activating or deactivating effects of the existing substituents.

Electrophilic Aromatic Substitution:

The dimethylamino group is a powerful activating group and an ortho-, para-director. Conversely, the chloro and nitro groups are deactivating groups. The nitro group is a meta-director, while the chloro group is an ortho-, para-director. In this heavily substituted ring, the positions available for substitution are limited.

The directing effects of the substituents are as follows:

-N(CH₃)₂: Ortho, para-directing (positions 2, 4, 6)

-Cl: Ortho, para-directing (positions 1, 3, 5)

-NO₂: Meta-directing (positions 1, 3, 5)

Nucleophilic Aromatic Substitution:

The presence of strong electron-withdrawing groups, particularly the nitro group, ortho and para to a leaving group, activates an aromatic ring towards nucleophilic aromatic substitution (SNAr). In this compound, the chlorine atom is a potential leaving group.

The nitro group is ortho to the chlorine atom, which strongly activates this position for nucleophilic attack. The reaction would proceed via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the chlorine, forming a resonance-stabilized Meisenheimer complex. The negative charge in this intermediate can be delocalized onto the nitro group, which stabilizes the intermediate and facilitates the reaction. The subsequent elimination of the chloride ion restores the aromaticity of the ring.

Therefore, this compound is expected to be reactive towards strong nucleophiles, leading to the substitution of the chlorine atom.

| Reaction Type | Predicted Reactivity | Most Likely Position of Substitution | Key Influencing Factors |

| Electrophilic Aromatic Substitution | Low | Position 4 | -N(CH₃)₂ is a strong activator and o,p-director, but the ring is deactivated by -NO₂ and -Cl. |

| Nucleophilic Aromatic Substitution | High | Position 2 (Cl replacement) | -NO₂ group ortho to the leaving group (-Cl) strongly activates the ring for SNAr. |

Applications in Advanced Organic Materials and Coordination Chemistry

Role as a Versatile Intermediate in Fine Chemical Synthesis

Substituted nitroanilines are a well-established class of intermediates in the synthesis of a wide array of fine chemicals, including pharmaceuticals, agrochemicals, and other specialty organic compounds. nih.govresearchgate.net The reactivity of the nitro group, which can be readily reduced to an amine, and the potential for nucleophilic substitution of the chloro group, allows for the construction of complex heterocyclic systems.

Nitroanilines, particularly ortho-substituted variants, are key starting materials for the synthesis of benzimidazoles, a class of heterocyclic compounds with significant biological activity. researchgate.netgoogle.comtsijournals.com The general synthetic route involves the reduction of the nitro group to an amino group, forming a diamine, which then undergoes cyclization with various reagents like aldehydes or carboxylic acids to form the benzimidazole (B57391) ring. researchgate.net For instance, various 2-substituted benzimidazoles have been synthesized from o-nitroanilines and different aryl aldehydes. researchgate.net While these general pathways are well-documented for the broader class of nitroanilines, specific documented syntheses starting from 2-Chloro-N,N-dimethyl-6-nitroaniline to produce specific fine chemicals are not widely reported in publicly available literature. However, its structural similarity to other ortho-nitroanilines strongly suggests its potential as an intermediate in the synthesis of substituted benzimidazoles and other related heterocyclic structures. The synthesis of 7-chlorobenzo[d]thiazol-2-amine from the related compound 2-chloro-6-nitroaniline (B1581787) highlights a potential synthetic application. nih.gov

Development of Novel Dye Molecules and Pigments

The chromophoric properties imparted by the nitro group in conjunction with the auxochromic effect of the amino group make nitroanilines important precursors in the dye and pigment industry. nih.govresearchgate.netresearchgate.net The general strategy for producing azo dyes, a major class of synthetic colorants, involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. tsijournals.comnih.govosi.lv

Substituted anilines are routinely used as the amine component in this process. nih.gov For example, a range of monoazo disperse dyes have been synthesized using 4-amino-2-chloro-6,7-dimethoxyquinazoline, which is diazotized and coupled with various arylamine and phenolic compounds. tsijournals.com The resulting dyes exhibit absorption maxima that are dependent on the electronic nature of the substituents on both the diazo and coupling components. Although the class of nitroanilines is known for its utility in dye synthesis, specific examples of dyes or pigments being developed directly from this compound are not detailed in the available scientific literature. Its structure, however, fits the profile of a precursor for disperse dyes, which are used for dyeing synthetic fibers like polyester.

Ligand Design and Coordination Complex Chemistry

The field of coordination chemistry often utilizes organic molecules, or ligands, that can donate electron pairs to a central metal atom to form a coordination complex. sigmaaldrich.com The design of these ligands is crucial as their electronic and steric properties dictate the structure, stability, and reactivity of the resulting metal complex. Molecules containing nitrogen and oxygen donor atoms, such as those present in nitroanilines, are of particular interest.

Chelation Properties with Transition Metals

The nitroaniline scaffold contains potential coordination sites. The nitrogen of the amino group and the oxygen atoms of the nitro group can potentially act as donor atoms for metal ions. Research on related compounds, such as 2-nitroaniline, has shown that the nitro group can be involved in bonding with metal ions, as indicated by shifts in their infrared spectra upon complexation. nih.gov This suggests that this compound could also exhibit chelation properties, potentially acting as a bidentate ligand. However, specific studies on the chelation properties of this compound with transition metals have not been found in the reviewed literature.

Structural Characterization of Metal Complexes

Catalytic Applications of Metal-Ligand Complexes

Metal-ligand complexes are widely used as catalysts in a vast number of organic reactions. The ligand plays a critical role in tuning the catalytic activity of the metal center. For instance, iron-TAML (tetra-amido macrocyclic ligand) complexes, which can be synthesized from 2-nitroaniline, are known catalysts. mdpi.com These complexes demonstrate how a derivative of a simple nitroaniline can be elaborated into a sophisticated ligand for a catalytically active metal center. There is currently no information available on the catalytic applications of any metal complexes derived from this compound.

Integration into Polymeric Materials

Substituted nitroanilines have been noted for their potential use as polymerization catalysts. nih.govresearchgate.net Furthermore, organic molecules can be integrated into polymeric structures either as monomers, cross-linking agents, or as functional additives to impart specific properties to the polymer. In the realm of coordination chemistry, certain metal complexes can themselves form coordination polymers. For instance, a Zn(II) complex with a Schiff base ligand has been shown to form a 2D polymer through intermolecular interactions. researchgate.net This demonstrates a pathway for integrating metal-ligand systems into extended polymeric networks. Despite these related applications, there is a lack of published research on the specific integration of this compound into polymeric materials, either as a monomer, a catalyst, or as part of a larger repeating unit.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Chloro-N,N-dimethyl-6-nitroaniline, and how can purity be ensured?

- Methodology :

- Step 1 : Start with a precursor like 2-nitroaniline. Introduce the chloro group via electrophilic substitution using N-chlorosuccinimide (NCS) in dry DMF under inert atmosphere (N₂) .

- Step 2 : Dimethylate the amine group using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) to form N,N-dimethyl substituents.

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >98% purity .

- Validation : Monitor reaction progress via TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase).

Q. How can spectroscopic techniques distinguish this compound from structurally similar analogs?

- NMR Analysis :

- ¹H NMR : The N,N-dimethyl groups appear as a singlet at δ ~3.0 ppm. Aromatic protons show distinct splitting patterns due to nitro and chloro substituents (e.g., para-substitution leads to a deshielded proton at δ ~8.2 ppm) .

- ¹³C NMR : The nitro group causes significant deshielding (~150 ppm for C-NO₂).

- Vibrational Spectroscopy :

- IR/Raman : The ν(NO₂) asymmetric stretch appears at ~1530 cm⁻¹, while the symmetric stretch is near 1350 cm⁻¹. Chlorine substitution induces shifts in C-Cl stretches (~750 cm⁻¹) .

Q. What are the key reactivity patterns of this compound in substitution reactions?

- Nucleophilic Substitution : The chloro group can be replaced by nucleophiles (e.g., OH⁻, NH₃) under basic conditions (NaOH, 80°C) to form derivatives like 2-hydroxy- or 2-amino-substituted products .

- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, forming 2-chloro-N,N-dimethyl-6-aminoaniline, a precursor for dyes or pharmaceuticals .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

- Methodology :

- Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate molecular orbitals, electrostatic potential surfaces, and charge distribution .

- Analyze HOMO-LUMO gaps to predict reactivity (e.g., electron-deficient aromatic ring due to nitro and chloro groups).

Q. What intermolecular interactions govern the crystal packing of this compound?

- X-ray Diffraction : Single-crystal analysis reveals hydrogen bonds between the nitro group and adjacent molecules (C-H···O), forming 1D or 2D networks. Chlorine participates in halogen bonding (C-Cl···π) .

- Hirshfeld Surface Analysis : Quantify weak interactions (e.g., O···π contacts from nitro groups contribute >15% of surface contacts) .

Q. How does this compound interact with biological macromolecules?

- Molecular Docking : Simulate binding to enzymes (e.g., cytochrome P450) using AutoDock Vina. The chloro and nitro groups show affinity for hydrophobic pockets, while dimethylamine may form hydrogen bonds .

- In Vitro Assays : Test inhibition of bacterial growth (MIC assays) to evaluate potential antimicrobial activity, leveraging its electron-withdrawing substituents for membrane disruption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.